N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
CIM0216 is a transient receptor potential melastatin 3 (TRPM3) activator. It induces inward and outward rectifying currents in TRPM3-expressing HEK293 cells voltage-clamped at ±80 mV when used at a concentration of 1 µM. CIM0216 is selective for TRMP3 over TRPM1, TRPM4, TRPM6, and TRMP7 in HEK293 cells expressing the human channels, but does activate TRPA1 by 15% in CHO cells expressing mouse TRPA1 at 10 µM. CIM0216 also inhibits ADP-ribose-induced TRPM2, calcium-induced TRMP5, and methanol-induced TRPM8 activation by 17, 34, and 61%, respectively, in HEK293 cells expressing the human channels at 10 µM. It stimulates insulin and calcitonin gene-related peptide (CGRP) release in isolated mouse pancreatic islets and skin nerve terminals, respectively, when used at concentrations ranging from 5 to 100 µM. CIM0216 (20 µM) induces activation of the TRPM3 signal transduction transcription factor AP-1 and its subunits, c-Jun and c-fos, in HEK293 cell reporter assays.
CIM-0216 is a selective TRPM3 agonist.
CIM-0216 is a selective TRPM3 agonist.
Brand Name:
Vulcanchem
CAS No.:
1031496-06-6
VCID:
VC0523774
InChI:
InChI=1S/C21H21N3O2/c1-15-14-19(23-26-15)22-21(25)20(17-9-3-2-4-10-17)24-13-7-11-16-8-5-6-12-18(16)24/h2-6,8-10,12,14,20H,7,11,13H2,1H3,(H,22,23,25)
SMILES:
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3CCCC4=CC=CC=C43
Molecular Formula:
C21H21N3O2
Molecular Weight:
347.4 g/mol
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
CAS No.: 1031496-06-6
Cat. No.: VC0523774
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CIM0216 is a transient receptor potential melastatin 3 (TRPM3) activator. It induces inward and outward rectifying currents in TRPM3-expressing HEK293 cells voltage-clamped at ±80 mV when used at a concentration of 1 µM. CIM0216 is selective for TRMP3 over TRPM1, TRPM4, TRPM6, and TRMP7 in HEK293 cells expressing the human channels, but does activate TRPA1 by 15% in CHO cells expressing mouse TRPA1 at 10 µM. CIM0216 also inhibits ADP-ribose-induced TRPM2, calcium-induced TRMP5, and methanol-induced TRPM8 activation by 17, 34, and 61%, respectively, in HEK293 cells expressing the human channels at 10 µM. It stimulates insulin and calcitonin gene-related peptide (CGRP) release in isolated mouse pancreatic islets and skin nerve terminals, respectively, when used at concentrations ranging from 5 to 100 µM. CIM0216 (20 µM) induces activation of the TRPM3 signal transduction transcription factor AP-1 and its subunits, c-Jun and c-fos, in HEK293 cell reporter assays. CIM-0216 is a selective TRPM3 agonist. |
|---|---|
| CAS No. | 1031496-06-6 |
| Molecular Formula | C21H21N3O2 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-15-14-19(23-26-15)22-21(25)20(17-9-3-2-4-10-17)24-13-7-11-16-8-5-6-12-18(16)24/h2-6,8-10,12,14,20H,7,11,13H2,1H3,(H,22,23,25) |
| Standard InChI Key | KSEXDSJYVSEVGF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3CCCC4=CC=CC=C43 |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3CCCC4=CC=CC=C43 |
| Appearance | Solid powder |
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